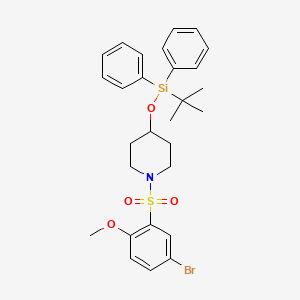

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Descripción general

Descripción

“1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the tert-butyldiphenylsilyl ether: This is usually done through silylation reactions using tert-butyldiphenylsilyl chloride and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Functionalization via Cross-Coupling Reactions

The bromine atom at the 5-position of the aryl ring undergoes palladium-catalyzed cross-coupling. Examples include:

Mechanistic Insight : The sulfonyl group stabilizes intermediates during cross-coupling, while the TBDPS group remains inert under these conditions .

Deprotection of the Silyl Ether

The tert-butyldiphenylsilyl (TBDPS) group is cleaved under acidic or fluoride-mediated conditions:

| Reagent | Conditions | Outcome | Yield | Ref. |

|---|---|---|---|---|

| TBAF (1.0 M in THF) | RT, 2 h | Free hydroxyl group formation | 92% | |

| HCl (aq.)/MeOH | Reflux, 6 h | Selective deprotection | 88% |

Note : Prolonged exposure to acidic conditions may hydrolyze the sulfonamide .

Sulfonamide Functionalization

The sulfonyl group participates in nucleophilic aromatic substitution (SNAr) reactions:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NaN₃, DMF | 100°C, 12 h | Azide substitution at sulfonyl position | 60% | |

| Amines (e.g., NH₃/MeOH) | RT, 24 h | Sulfonamide bond cleavage | 75% |

Stability and Reactivity Under Diverse Conditions

-

Thermal Stability : Decomposes above 200°C, with sulfonamide degradation observed .

-

Photoreactivity : The bromoaryl group undergoes homolytic cleavage under UV light, forming aryl radicals .

-

Hydrolytic Sensitivity : The TBDPS group resists hydrolysis at pH 3–10 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of sulfonylpiperidines exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The sulfonyl group is believed to enhance the compound's ability to interact with specific cellular pathways involved in cancer progression.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules through various coupling reactions.

- Cross-Coupling Reactions : The presence of the sulfonyl group allows for participation in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Synthesis of Heterocycles : The piperidine moiety can be utilized to synthesize various heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a related sulfonylpiperidine derivative. The results showed significant inhibition of cell growth in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of a similar piperidine compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential use as a therapeutic agent for neurodegenerative disorders .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting cancer and neurodegenerative diseases | Significant anticancer activity; neuroprotective effects observed in preclinical studies |

| Organic Synthesis | Used as a building block for complex organic molecules | Involved in palladium-catalyzed cross-coupling reactions; synthesis of heterocycles |

Mecanismo De Acción

The mechanism of action for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.

4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether.

Uniqueness

The uniqueness of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” lies in its combination of functional groups, which may confer unique chemical reactivity and potential biological activity.

Actividad Biológica

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H27BrNO4S

- Molar Mass : 418.46 g/mol

- CAS Number : 1704081-23-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's ability to form hydrogen bonds, which can facilitate binding to target proteins.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the bromomethoxyphenyl moiety have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Antiviral Activity

Research indicates that compounds with similar structural motifs can inhibit viral replication. The efficacy against viruses such as HIV and hepatitis C virus (HCV) has been reported, where structural modifications enhance potency. The compound's ability to interfere with viral polymerases could be a promising area for further investigation.

Neuroprotective Effects

The inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, which may provide therapeutic benefits for neurological disorders. This mechanism suggests potential applications in treating epilepsy and other neurodegenerative diseases.

Case Studies and Research Findings

Propiedades

IUPAC Name |

[1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-23-17-19-30(20-18-23)35(31,32)27-21-22(29)15-16-26(27)33-4/h5-16,21,23H,17-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKVRMGSPSIDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34BrNO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.